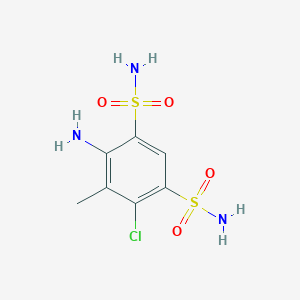
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2N. It is often used in research and industrial applications due to its unique chemical properties. The compound is characterized by a pyrrolidine ring attached to a 3-chloro-3-phenylpropyl group, making it a valuable building block in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-chloro-3-phenylpropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor in the synthesis of bioactive compounds.
Medicine: Research into the pharmacological properties of the compound and its derivatives may lead to the development of new therapeutic agents. Its potential as a drug candidate is explored in preclinical studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chloro-3-phenylpropyl group can influence the binding affinity and specificity of the compound for its targets. The pyrrolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
- 1-(1-ethyl-3-phenylpropyl)pyrrolidine hydrochloride
- 1-(1-methyl-3,3-diphenylpropyl)pyrrolidine hydrochloride
- 3-(3-Chlorophenyl)pyrrolidine hydrochloride
- 1-methyl-3-(1-naphthyl)pyrrolidine hydrochloride
These compounds share structural similarities but differ in the substituents attached to the pyrrolidine ring. The unique combination of the 3-chloro-3-phenylpropyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
42796-83-8 |
|---|---|
Molekularformel |
C13H19Cl2N |
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
1-(3-chloro-3-phenylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15;/h1-3,6-7,13H,4-5,8-11H2;1H |
InChI-Schlüssel |
DRZAJKIEBOHABP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC(C2=CC=CC=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)
![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)




![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)


![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)

